molecular formula C7H9NO3S B2661207 Ethyl 2-(2-oxo-2,3-dihydrothiazol-4-yl)acetate CAS No. 56417-55-1

Ethyl 2-(2-oxo-2,3-dihydrothiazol-4-yl)acetate

Cat. No.: B2661207
CAS No.: 56417-55-1
M. Wt: 187.21
InChI Key: VNTBUKWXDXMDSQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-oxo-2,3-dihydrothiazol-4-yl)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group and a thiazolone moiety, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-oxo-2,3-dihydrothiazol-4-yl)acetate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl bromoacetate with thiourea, followed by cyclization with chloroacetic acid under basic conditions . The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the thiazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-oxo-2,3-dihydrothiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various thiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 2-(2-oxo-2,3-dihydrothiazol-4-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-oxo-2,3-dihydrothiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-oxo-2,3-dihydrothiazol-4-yl)acetate is unique due to its specific structural features, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-(2-oxo-3H-1,3-thiazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-2-11-6(9)3-5-4-12-7(10)8-5/h4H,2-3H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTBUKWXDXMDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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